Cupric nitrate

Description

Properties

CAS No. |

3251-23-8 |

|---|---|

Molecular Formula |

CuHNO3 |

Molecular Weight |

126.56 g/mol |

IUPAC Name |

copper;nitric acid |

InChI |

InChI=1S/Cu.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

WXYNCCWBUXKSBG-UHFFFAOYSA-N |

SMILES |

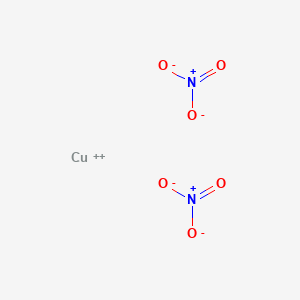

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |

Canonical SMILES |

[N+](=O)(O)[O-].[Cu] |

boiling_point |

Sublimes |

Color/Form |

Large, blue-green, orthorhombic crystals |

density |

2.32 at 68 °F (USCG, 1999) |

melting_point |

238.1 °F (USCG, 1999) 255-256 °C |

Other CAS No. |

3251-23-8 10402-29-6 |

physical_description |

Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material. Liquid; PelletsLargeCrystals, Liquid |

Pictograms |

Oxidizer; Corrosive; Acute Toxic; Irritant; Environmental Hazard |

solubility |

Sol in water, ethyl acetate, dioxane |

Synonyms |

copper(II) nitrate cupric nitrate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Material Design Utilizing Cupric Nitrate

Controlled Synthesis of Cupric Nitrate (B79036) Hydrates and Anhydrous Forms

Cupric nitrate exists in several hydrated states, with the hemipentahydrate (Cu(NO₃)₂·2.5H₂O) and trihydrate (Cu(NO₃)₂·3H₂O) being among the most common. wikipedia.orgatamanchemicals.com The controlled synthesis of these specific hydrate (B1144303) phases and the anhydrous form is crucial for various applications, as their properties can differ significantly.

Precision Synthesis of Specific this compound Hydrate Phases (e.g., Sesquihydrate, Hemipentahydrate, Trihydrate, Hexahydrate)

Five different hydrates of copper nitrate have been reported: the monohydrate (Cu(NO₃)₂•2H₂O), the sesquihydrate (Cu(NO₃)₂•1.5H₂O), the hemipentahydrate (Cu(NO₃)₂•2.5H₂O), a trihydrate (Cu(NO₃)₂•3H₂O), and a hexahydrate (Cu(OH₂)₆₂). atamanchemicals.com

Hydrated copper nitrate can be prepared by reacting copper metal or copper(II) oxide with nitric acid. wikipedia.orgatamanchemicals.com

The reaction of copper with concentrated nitric acid yields hydrated copper nitrate, water, and nitrogen dioxide: Cu + 4 HNO₃ → Cu(NO₃)₂ + 2 H₂O + 2 NO₂ wikipedia.orgatamanchemicals.com

Alternatively, hydrated copper nitrate can be prepared by treating copper metal with an aqueous solution of silver nitrate. wikipedia.orgatamanchemicals.com

The hexahydrate is reported to dehydrate to the trihydrate at 26°C. atamanchemicals.com Attempted dehydration of hydrated copper nitrates by heating typically leads to the formation of copper oxides rather than anhydrous Cu(NO₃)₂. wikipedia.orgatamanchemicals.com At 80°C, the hydrates convert to "basic copper nitrate" (Cu₂(NO₃)(OH)₃), which further converts to CuO at 180°C. wikipedia.orgatamanchemicals.com

Anhydrous this compound Preparation via Sublimation and Cracking

Anhydrous copper(II) nitrate is one of the few anhydrous transition metal nitrates. atamanchemicals.com It cannot be prepared by dehydration of the hydrated forms due to decomposition. wikipedia.orgatamanchemicals.com

Anhydrous Cu(NO₃)₂ is typically synthesized by treating copper metal with dinitrogen tetroxide (N₂O₄) under anhydrous conditions. wikipedia.orgatamanchemicals.com The reaction is: Cu + 2 N₂O₄ → Cu(NO₃)₂ + 2 NO wikipedia.orgatamanchemicals.com

Another method involves dissolving copper metal in a mixture of liquid NO₂ and ethyl acetate, followed by purification via sublimation. atamanchemicals.comsciencemadness.org Heating the resulting N₂O₄ adduct of Cu(NO₃)₂ at 90°C yields anhydrous copper nitrate, which can then be sublimed in a vacuum at 150°C. atamanchemicals.com

Heating solid anhydrous copper(II) nitrate under vacuum to 150-200°C results in sublimation and "cracking," producing a vapor of monomeric copper(II) nitrate molecules. wikipedia.orgatamanchemicals.com In the vapor phase, the molecule features two bidentate nitrate ligands. wikipedia.orgatamanchemicals.com

Synthesis of this compound-Derived Advanced Materials

This compound serves as a common and effective precursor for the synthesis of various advanced materials, particularly copper-based nanoparticles, due to its solubility and reactivity.

Nanoparticle Synthesis Using this compound Precursors

This compound precursors are widely used in the synthesis of copper and copper oxide nanoparticles through various methods. atamanchemicals.commalayajournal.orgnih.govinstanano.comtandfonline.com

Solvent-Free Nanoparticle Synthesis from this compound Complexes

The development of solvent-free techniques for nanoparticle synthesis is an important area in green chemistry. mdpi.comresearchgate.net One approach involves using copper complexes derived from this compound as precursors in solvent-free synthesis methods, such as melting-assisted techniques. mdpi.comresearchgate.netdoaj.org For example, tetra(imidazole)copper(II) nitrate complex, prepared by melting copper nitrate with imidazole, can be used as a precursor. mdpi.comresearchgate.netdoaj.orgresearchgate.net The thermal decomposition of such complexes can yield copper-containing nanosized particles, specifically copper oxides, without the need for solvents. mdpi.comresearchgate.net Combustion of the Cu(Im)₄₂ complex under air has been demonstrated as a method to prepare nanosized copper oxides. mdpi.comresearchgate.net

Chemical Precipitation Methods for Copper Oxide Nanoparticles from this compound

Chemical precipitation is a straightforward and widely used method for synthesizing copper oxide (CuO) nanoparticles from this compound precursors. malayajournal.orgnih.govniscpr.res.injetir.orgresearchgate.netjchr.orgijcrt.org This method typically involves dissolving copper nitrate trihydrate in water and then adding a precipitating agent, such as sodium hydroxide (B78521) (NaOH), to form a copper hydroxide precipitate, which is subsequently converted to CuO nanoparticles through thermal treatment. malayajournal.orgniscpr.res.injetir.orgjchr.orgijcrt.org

A typical procedure involves dissolving copper nitrate trihydrate in deionized water, followed by the dropwise addition of a NaOH solution under stirring to achieve a desired pH (e.g., pH 10). malayajournal.orgniscpr.res.injchr.orgneuroquantology.com This process leads to the formation of a precipitate, which is then washed and dried. malayajournal.orgniscpr.res.injetir.org Subsequent calcination at elevated temperatures (e.g., 400-800°C) is often performed to obtain crystalline CuO nanoparticles. niscpr.res.in The calcination temperature can influence the crystallite size and structural properties of the resulting nanoparticles. niscpr.res.in Studies have shown that increasing calcination temperature up to a certain point can increase crystallite size and improve crystallinity. niscpr.res.in

Research findings indicate that the chemical precipitation method using copper nitrate trihydrate and NaOH can successfully produce CuO nanoparticles with varying particle sizes and morphologies depending on synthesis parameters such as precursor concentration, pH, and calcination temperature. malayajournal.orgniscpr.res.injetir.orgresearchgate.netjchr.orgijcrt.orgneuroquantology.com For instance, studies have reported obtaining CuO nanoparticles with particle sizes in the range of 20-50 nm or 50 nm with this method. jetir.orgijcrt.org

Here is a table summarizing some data from research findings on CuO nanoparticle synthesis via chemical precipitation using this compound:

| Precursor | Precipitating Agent | Conditions | Resulting Material | Particle Size / Morphology | Source |

| Cu(NO₃)₂·3H₂O | NaOH | Dissolved in DI water, NaOH added dropwise (pH 10), stirred, dried at 100°C for 18 hrs, calcination | CuO nanoparticles | Polycrystalline monoclinic structure malayajournal.org. | malayajournal.org |

| Cu(NO₃)₂·3H₂O | NaOH | Aqueous solution, precipitation, drying, calcination at 400-800°C | CuO nanoparticles | Monoclinic structure, crystallite size increases with temperature up to 600°C niscpr.res.in. | niscpr.res.in |

| Cu(NO₃)₂·3H₂O (0.5 M) | NaOH (1 M) | Dissolved in water, NaOH added dropwise until pH 10, stirred for 2.5 hrs, precipitate obtained neuroquantology.com. | Cu(II)O nanoparticles | Blackish-brown precipitate neuroquantology.com. | neuroquantology.com |

| Cu(NO₃)₂·3H₂O (0.05M, 0.1M) | NaOH (0.05M, 0.1M) | Aqueous solution, stirred, heated at 90°C for 2 hours jetir.orgijcrt.org. | Copper oxide precipitates | Transparent solutions forming precipitates jetir.orgijcrt.org. | jetir.orgijcrt.org |

| Cu(NO₃)₂ | NaOH | Precipitation method with post-heating researchgate.net. | CuO nanoparticles | Different shape, size and morphology researchgate.net. | researchgate.net |

This method is considered simple, cost-effective, and suitable for large-scale production of CuO nanoparticles for various applications. nih.govjetir.orgijcrt.org

Control of Nanoparticle Size and Morphology

This compound serves as a common copper source for the synthesis of copper-based nanoparticles, including copper metal and copper oxide (CuO) nanoparticles. Controlling the size and morphology of these nanoparticles is crucial for tailoring their properties for specific applications. Various synthesis parameters, such as precursor concentration, reaction temperature, the presence of capping agents or surfactants, and the synthesis method itself, play significant roles in achieving this control.

In the synthesis of copper nanoparticles, using copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) as a precursor, along with a reducing agent like hydrazine (B178648) hydrate and a capping agent such as poly(N-vinylpyrrolidone) (PVP), allows for the synthesis of monodisperse copper particles with controlled diameters. Different feeding strategies, specifically varying the injection rate of the copper nitrate solution, have been shown to influence the average size of the prepared copper particles. For instance, using a polyol method with different injection rates resulted in copper particles with average sizes ranging from 100 nm to 400 nm. researchgate.net

| Injection Rate (mL/min) | Average Particle Size (nm) |

| 2 | 100 |

| 4 | 200 |

| 6 | 300 |

| 8 | 400 |

The morphology and crystallite size of nanoparticles can also be influenced by the concentration of the initial precursor solution. researchgate.net For example, in the synthesis of Fe-Ni alloy particles, varying the concentration of the precursor solution from 0.05 M to 0.4 M affected the morphology and crystallite size. researchgate.net

For copper oxide nanoparticles, this compound has been used as a precursor in methods like precipitation and ultrasonic spray pyrolysis. researchgate.netmdpi.com Calcining a copper nitrate precursor at 200 °C for 2 hours has been reported to yield CuO nanoparticles measuring approximately 77 nm. mdpi.com The hydrothermal synthesis method, starting from copper(II) nitrate trihydrate, has also been employed to produce CuO nanomaterials with different morphologies, such as nanoparticles, nanorods, and nanosheets, by varying the pH level of the reaction mixture. mdpi.com The pH influences the formation of intermediate basic copper nitrate, which in turn affects the final CuO structure. mdpi.com

Preparation of Solid-Supported this compound Reagents

Solid-supported reagents offer advantages in organic synthesis, including milder reaction conditions and easier product isolation. This compound has been successfully immobilized on various solid supports to create effective reagents for different chemical transformations, particularly nitration reactions.

Claycop, a well-known solid-supported this compound reagent, consists of acidic montmorillonite (B579905) clay impregnated with anhydrous this compound. sibran.ru This reagent has been reported for the mono- and dinitration of various aromatic compounds, including phenol. sibran.ru The use of solid supports like montmorillonite clay or silica (B1680970) gel can enhance the reactivity of this compound towards aromatic compounds due to the increased effective surface area available for the reaction. sibran.ruajrconline.org The solid support can also potentially influence the selectivity of the reaction. sibran.ru

Silica-supported copper(II) nitrate trihydrate has also been prepared and utilized as an effective solid-supported reagent for the nitration of aromatic compounds. ajrconline.org This type of reagent has enabled the synthesis of nitrated products with good yields (69-95%) in relatively short reaction times at room temperature. ajrconline.org Supported reagents based on copper nitrate have gained increasing attention in organic synthesis due to their mild reaction conditions and simplified workup procedures, aligning with the principles of green chemistry. sibran.rursc.org

Synthesis of Basic Copper Nitrate (Cu₂(OH)₃NO₃)

Basic copper nitrate (BCN), with the chemical formula Cu₂(OH)₃NO₃, is an important compound with various applications. It can be synthesized through different routes, often utilizing this compound as a starting material.

One common approach for synthesizing basic copper nitrate is through precipitation methods. Alkalization of an aqueous solution of copper nitrate typically results in the formation of Cu₂(OH)₃NO₃. uctm.edu A rapid synthetic route involves the reaction of magnesium hydroxide with an aqueous solution of copper(II) nitrate. scielo.br This method is performed under mild conditions without requiring variations in temperature or pressure and can yield crystalline Cu₂(OH)₃NO₃. scielo.br The structure of Cu₂(OH)₃NO₃ can be viewed as derived from brucite-like sheets, where some hydroxide anions are replaced by nitrate anions coordinated to the copper(II) centers. scielo.br

Plasma electrolysis of a copper nitrate aqueous solution in atmospheric air has also been shown to generate Cu₂(OH)₃NO₃ micro-plates. alzahra.ac.ir In this process, the interaction of air plasma with the solution leads to the generation of hydroxide ions and radicals, which facilitate the synthesis of basic copper nitrate. alzahra.ac.ir

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for preparing crystalline materials, including basic copper nitrate and other copper-based compounds, often starting from this compound. This method typically involves carrying out reactions in aqueous solutions at elevated temperatures and pressures.

The hydrothermal synthesis of CuO nanostructures, using copper(II) nitrate trihydrate as a precursor, involves the formation of intermediate precipitated copper hydroxynitrate (Cu₂(OH)₃NO₃). mdpi.com The presence and control of this intermediate phase are crucial in determining the final morphology of the CuO nanomaterial. mdpi.com Hydrothermal reactions using copper nitrate trihydrate have also been employed for the synthesis of copper sulfide (B99878) (CuS) nanomaterials with controlled morphologies by reacting with a sulfur source like thiourea (B124793) in water. tandfonline.com

While hydrothermal synthesis is used to produce various copper compounds, including CuO and CuS, basic copper nitrate itself can also be synthesized hydrothermally. Solvothermal synthesis in anhydrous ethanol (B145695) has been reported for the preparation of Cu₂(OH)₃NO₃. researchgate.net

Role in Gas Generating Agents

Basic copper nitrate (Cu₂(OH)₃NO₃) plays a significant role as an oxidizer in gas-generating compositions, particularly in applications like automotive airbag systems and pyrotechnics. jncgt.comjpyro.co.ukresearchgate.net

In airbag generants, basic copper nitrate is a key component in propellant mixtures, functioning as an oxygen supplier to facilitate the rapid generation of gas. jncgt.com It is often used in conjunction with fuels like guanidine (B92328) nitrate. researchgate.netjes.or.jp The thermal behavior and stability of mixtures containing basic copper nitrate and other oxidizers like ammonium (B1175870) nitrate are important considerations for their performance and safety in gas-generating applications. researchgate.net Studies have investigated the combustion characteristics of mixtures containing guanidine nitrate, ammonium nitrate, and basic copper nitrate to develop improved gas-generating agents. jes.or.jp

Basic copper nitrate is also utilized in pyrotechnic compositions as both an oxidizer and a potential green colorant. jpyro.co.uk Its inclusion in propellants can influence combustion characteristics, such as burning rate. researchgate.net The use of basic copper nitrate in pyrotechnics contributes to achieving brilliantly colored flames. atamanchemicals.com

Catalytic Applications and Mechanistic Investigations of Cupric Nitrate

Cupric Nitrate (B79036) as a Catalytic Reagent in Organic Synthesis

Cupric nitrate serves as a valuable reagent in organic synthesis, facilitating a range of transformations under various reaction conditions. Its effectiveness is often enhanced when used in combination with other reagents or when supported on solid matrices.

Nitration Reactions

Nitration, the introduction of a nitro group into an organic molecule, is a fundamental reaction in organic chemistry with broad applications in the synthesis of pharmaceuticals, explosives, and dyes. This compound is employed in several nitration methodologies, offering advantages in terms of selectivity and reaction conditions.

Menke Nitration Conditions with Acetic Anhydride (B1165640)

The Menke nitration is a classical method for the nitration of electron-rich aromatic compounds using this compound in the presence of acetic anhydride. This reaction is particularly effective for substrates susceptible to electrophilic aromatic substitution. The combination of this compound and acetic anhydride is known to generate acetyl nitrate in situ, which acts as the active nitrating species. wikipedia.orgwuxiapptec.com

The mechanism is believed to involve the reaction between this compound and acetic anhydride to form acetyl nitrate (AcONO₂). wuxiapptec.com This highly reactive intermediate then undergoes electrophilic attack on the activated aromatic ring. wuxiapptec.com The reaction often proceeds with good regioselectivity, favoring ortho and para substitution on activated aromatic systems. wikipedia.org Research findings have explored the reaction mechanism, suggesting possible pathways involving electrophilic substitution of acetyl nitrate or a concerted reaction through a six-membered ring transition state. wuxiapptec.com Studies have also investigated the regioselectivity of the reaction on different substrates, correlating theoretical calculations with experimental product distributions. wuxiapptec.com

Aromatic Compound Nitration via Supported this compound (e.g., Claycop, Silica-Supported)

To improve the handling, reactivity, and environmental profile of nitration reactions, this compound has been immobilized on various solid supports, such as clay (leading to reagents like "Claycop") and silica (B1680970) gel. wikipedia.orgsibran.ruajrconline.org These supported reagents offer advantages such as milder reaction conditions, easier product isolation, and the potential for catalyst recycling. sibran.ruorganic-chemistry.org

Claycop, formed by adsorbing hydrated copper nitrate onto clay, is a well-established supported reagent for the nitration of aromatic compounds. wikipedia.orgatamanchemicals.com It has been successfully applied to the nitration of various aromatic substrates, including phenols. sibran.ru Similarly, this compound supported on silica gel has been demonstrated to be an effective reagent for the nitration of aromatic compounds, often providing good yields under mild conditions and short reaction times. ajrconline.org Research in this area focuses on the preparation and characterization of these supported catalysts, as well as investigating their activity and selectivity for the nitration of diverse aromatic systems. ajrconline.org Studies have compared the performance of different solid supports and explored the reaction scope with various aromatic substrates. sibran.ruajrconline.orgorganic-chemistry.org

Oxidative Transformations

Beyond its role in nitration, this compound also functions as an oxidant in various organic transformations. The ability of Cu(II) to be reduced to Cu(I) or even Cu(0) facilitates these oxidative processes.

Oxidation of Thiols to Disulfides

This compound is an effective reagent for the oxidative coupling of thiols (RSH) to their corresponding disulfides (RSSR). This transformation is important in various fields, including biochemistry and organic synthesis. researchgate.nettandfonline.com

The oxidation of thiols by this compound can occur under relatively mild conditions. researchgate.net The mechanism often involves the formation of thiyl radicals or copper-thiolate species as intermediates. researchgate.netnih.govresearchgate.net Detailed mechanistic investigations, including computational studies, have shed light on the electron transfer processes and the role of copper in facilitating the formation of the disulfide bond. researchgate.netnih.govresearchgate.net Research has explored different reaction conditions, solvents, and the use of additives to optimize the yields and selectivity of disulfide formation. researchgate.net

Conversion of Dithioacetals to Carbonyls

Dithioacetals and dithioketals are commonly used as protecting groups for carbonyl compounds due to their stability under various reaction conditions. The regeneration of the carbonyl group from these protected forms is a crucial step in organic synthesis. This compound, particularly when supported on solid materials like clay (Claycop), can effectively cleave dithioacetals to regenerate the parent aldehydes or ketones. wikipedia.orgatamanchemicals.comresearchgate.net

This oxidative deprotection method offers a convenient way to unmask carbonyl functionalities. researchgate.net The reaction likely involves the coordination of copper to the sulfur atoms of the dithioacetal, followed by oxidative cleavage of the C-S bonds. researchgate.net Studies have investigated the efficiency of supported this compound reagents for this transformation and explored the reaction scope with various cyclic and acyclic dithioacetals derived from different aldehydes and ketones. researchgate.net Research findings often highlight the mildness of the conditions and the good yields of carbonyl compounds obtained. researchgate.net

Data Tables

While specific detailed research findings with numerical data tables were not directly accessible through the search results, the following represent illustrative examples of the types of data that would be presented in research articles on these topics, based on the descriptions of the reactions and their outcomes.

Table 1: Illustrative Examples of Aromatic Nitration using Supported this compound

| Substrate | Supported Cu(NO₃)₂ | Solvent | Temperature (°C) | Time | Product | Yield (%) |

| Phenol | Claycop | Dichloromethane | Room Temp. | Short | Nitrophenols | High |

| Anisole | Silica-Cu(NO₃)₂ | Acetonitrile | Room Temp. | Short | Nitroanisoles | Good |

| Toluene | Claycop | Dichloromethane | Reflux | Hours | Nitrotoluenes | Moderate |

Table 2: Illustrative Examples of Oxidative Transformations using this compound

| Substrate (Thiol or Dithioacetal) | Cu(NO₃)₂ Conditions | Product (Disulfide or Carbonyl) | Yield (%) |

| Benzyl thiol | Cu(NO₃)₂·3H₂O in H₂O/AcOEt researchgate.net | Dibenzyl disulfide | High |

| Cyclohexanone ethylene (B1197577) dithioacetal | Claycop in Dichloromethane wikipedia.orgresearchgate.net | Cyclohexanone | Good |

| Propanethiol | Cu(NO₃)₂ in Ethanol (B145695) | Dipropyl disulfide | High |

Aerobic Oxidation Reactions

This compound has been explored as a catalyst or co-catalyst in aerobic oxidation reactions, utilizing molecular oxygen or air as the oxidant researchgate.netacs.org. Studies have demonstrated its utility in the oxidation of various organic substrates. For instance, a copper nitrate-catalyzed aerobic oxidation of 2,3,6-trimethylphenol (B1330405) has been reported researchgate.net.

In the context of alcohol oxidation, a mixed Mn(II)–Cu(II) nitrate catalytic system has been employed for the aerobic oxidation of primary and secondary alcohols in acetic acid, yielding oxidized products efficiently under mild conditions rsc.org. Copper nitrate has also been identified as a powerful and eco-friendly catalyst for the mediator-free aerobic oxidation of 2,3-dihydroquinazolinones and 1,4-dihydropyridines under mild conditions researchgate.net. Furthermore, a copper-catalyzed aerobic oxidative dehydrogenation of primary amines to nitriles has been developed, utilizing dioxygen or air with high yields and functional group compatibility acs.org.

Lewis Acid Promoted Reactions

This compound acts as a Lewis acid, promoting various organic transformations researchgate.netrsc.orgshepchem.com. Its Lewis acidity has been investigated in the context of Diels-Alder reactions. A comparative study of specific acid catalysis and Lewis acid catalysis of Diels-Alder reactions between dienophiles and cyclopentadiene (B3395910) in water demonstrated that copper(II) nitrate as a Lewis acid catalyst significantly accelerated the reaction rate compared to hydrochloric acid under similar conditions iitd.ac.in. For example, the reaction rate for one dienophile with cyclopentadiene was approximately 40 times faster with copper catalysis than with specific acid catalysis at equimolar concentrations iitd.ac.in. This catalytic effect is particularly noted for dienophiles containing two centers capable of interacting with the metal ion, highlighting the crucial role of the bidentate character of Lewis acid catalysts in these aqueous reactions iitd.ac.in.

Cyclization Reactions

This compound mediates or catalyzes various cyclization reactions, contributing to the synthesis of diverse cyclic compounds researchgate.netrsc.orgresearchgate.netresearchgate.netscispace.comacs.orgnih.govacs.org. An efficient method for the regioselective synthesis of polysubstituted Δ²-isoxazolines has been developed through a copper-mediated [2+2+1] cycloaddition of terminal alkynes and alkenes, where copper nitrate trihydrate serves as a precursor of nitrile oxides researchgate.netnih.gov. This cascade process involves the formation of multiple chemical bonds under mild conditions nih.gov.

Another application is the copper-catalyzed tandem oxidative cyclization/1,2-amino migration of enamino esters, providing a method for the synthesis of substituted pyrroles. This reaction involves the cleavage of a C–N bond and the formation of two new C–N bonds and one C(sp²)-C(sp²) bond in a single step, utilizing oxygen as the oxidant under mild conditions acs.org. Additionally, a copper-catalyzed annulation and alkene transposition cascade reaction has been reported for the synthesis of complex spirocyclic ethers from alkenol substrates acs.org.

C–H Activation Chemistry

Copper-catalyzed C–H functionalization has emerged as a significant area in organic chemistry, with this compound playing a role in these transformations researchgate.netrsc.orgresearchgate.netscispace.comrsc.orgresearchgate.net. This compound has been reported as a catalyst for the ortho nitration of anilides, providing a cost-effective and environmentally friendly approach to synthesize nitrated anilides rsc.orgresearchgate.net. This method has shown good yields for anilides with electron-donating groups rsc.org. In some oxidative cyclization reactions, C–H bond activation has been identified as the rate-determining step, indicating the involvement of this process in this compound-catalyzed reactions researchgate.net.

Difunctionalization of Carbon-Carbon Multiple Bonds

This compound is involved in the difunctionalization of carbon-carbon multiple bonds, allowing for the introduction of two functional groups across double or triple bonds researchgate.netrsc.orgresearchgate.netscispace.comglobalauthorid.comsemanticscholar.orguni-koeln.deacs.org. A copper nitrate-mediated chloronitration of alkynes has been developed for the construction of polysubstituted olefins, where copper nitrate acts as both the nitro source and a catalyst to activate the C-C triple bond researchgate.net. Furthermore, copper-catalyzed intermolecular aminative difunctionalization of unactivated alkenes has been achieved using N-halodialkylamines, leading to regio- and stereoselective aminohalogenation and aminoazidation products under neutral conditions acs.org.

Rearrangement Reactions

This compound has been mentioned in the context of catalyzing or promoting rearrangement reactions in general reviews on its applications in organic synthesis researchgate.netrsc.orgresearchgate.netscispace.com. However, specific detailed examples of rearrangement reactions solely catalyzed by this compound were not prominently featured in the provided search results.

Asymmetric Synthesis with Chiral Ligands

The use of copper catalysts in asymmetric synthesis with chiral ligands is an active area of research researchgate.netrsc.orgresearchgate.netscispace.comrsc.orgfrontiersin.org. While various copper salts, such as copper bromide and copper acetate, have been employed in asymmetric transformations like the asymmetric conjugate reduction of α,β-unsaturated lactones and lactams with chiral ligands (e.g., Josiphos, p-tol-BINAP) rsc.org, the direct and specific application of this compound in asymmetric synthesis with chiral ligands was not extensively detailed with specific examples in the immediate search results. Copper complexes, including Cu(II)-BOX complexes and copper/diamine complexes, have been utilized in asymmetric catalysis, but the direct derivation from this compound was not explicitly stated in the provided snippets regarding these specific asymmetric reactions frontiersin.org.

Generation of Nitrile Oxide Dipoles from Alkynes

Beyond alkynes, copper nitrate has also enabled the generation of nitrile oxides from α-keto acids through a novel carbon-carbon bond cleavage mechanism. rsc.orgrsc.org This approach offers a complementary method for generating alkyl-substituted nitrile oxides, which can then participate in 1,3-dipolar cycloadditions, leading to the formation of pharmacologically interesting fused isoxazolines. rsc.orgrsc.org Mechanistic studies suggest that α-keto acids undergo a carbon-carbon bond cleavage to form gem-dinitroalkane intermediates, which are subsequently transformed into nitrile oxides. rsc.orgrsc.org

Electrochemical Catalysis Involving this compound

This compound and other copper-based materials are extensively investigated as electrocatalysts, particularly for the electrochemical reduction of nitrate (NO₃⁻RR). This process is gaining attention as a promising technology for converting harmful nitrate pollutants in wastewater into valuable products like ammonia (B1221849) (NH₃) and nitrogen (N₂), utilizing renewable electricity under ambient conditions. rsc.orgccspublishing.org.cnbohrium.comaip.org

Electrochemical Nitrate Reduction (NO₃⁻RR) to Ammonia and Nitrogen

The electrochemical reduction of nitrate is a complex multi-electron transfer process that can lead to various products depending on the reaction conditions and the catalyst used. bohrium.comaip.orgrsc.org Copper-based catalysts are widely studied for NO₃⁻RR due to their favorable properties, including rapid reduction kinetics, strong electrical conductivity, and the ability to suppress the competing hydrogen evolution reaction (HER). rsc.orgccspublishing.org.cnmdpi.com The d-orbital energy levels of copper are well-matched with the lowest unoccupied π* orbitals of nitrate, facilitating efficient electron transfer. rsc.orgccspublishing.org.cnresearchgate.net

Direct electrocatalytic reduction pathways are typically categorized into two main types: adsorbed hydrogen reduction and electron reduction. rsc.orgrsc.org In the adsorbed hydrogen reduction pathway, hydrogen atoms (*H) generated from water reduction facilitate the reduction of NO₃⁻. acs.orgrsc.org The electron reduction pathway involves direct electron transfer to nitrate on the electrode surface, initially converting nitrate to nitrite (B80452) (NO₂⁻). rsc.orgrsc.org The conversion of nitrate to nitrite is often considered a rate-determining step in the NO₃⁻RR process. ccspublishing.org.cnbohrium.comrsc.org Subsequently, nitrite can be further reduced to ammonia or nitrogen gas through a series of deoxygenation and hydrogenation steps involving various intermediates such as *NO, *NOH, *NHOH, and *NH. rsc.orgrsc.org The specific pathway and products are highly influenced by the catalyst material, applied potential, pH, and electrolyte composition. acs.orgbohrium.com

Copper and its oxides, such as Cu₂O, are prominent electrocatalysts for NO₃⁻RR. nih.govacs.orgnih.gov Metallic copper is effective due to its high electrical conductivity and abundance of conduction electrons. mdpi.com Copper oxides, like Cu₂O, have also demonstrated excellent electrocatalytic performance, particularly for their high selectivity towards ammonia production. nih.gov The composition and morphology of copper catalysts significantly impact their performance. nih.gov

Studies have shown that the metallic copper phase, often derived from the in situ reduction of copper oxides during the reaction, can exhibit intrinsic activity for nitrate electroreduction. acs.orgacs.org The interface between Cu and Cu₂O in heterostructured catalysts has been shown to enhance activity and selectivity by facilitating electron transfer and influencing the mobility of intermediates. nih.govacs.org For instance, Cu/Cu₂O nanowires have demonstrated effectiveness in suppressing HER and promoting NO₃⁻RR to NH₃. nih.gov

Copper-modified materials, including bimetallic catalysts and single-atom catalysts, are also being explored to enhance NO₃⁻RR performance. researchgate.netrsc.orgnih.gov For example, Cu-modified Ru nanoparticles have shown improved nitrate reduction kinetics and ammonia selectivity, attributed to synergistic effects where copper blocks HER sites on Ru, accelerates nitrate-to-nitrite conversion, and enhances nitrite reduction activity. acs.org Bimetallic catalysts like Cu-Co have also shown synergistic effects, with Cu adsorbing and reducing nitrate and Co facilitating hydrogenation. nih.govacs.org

Electrode potential and pH are critical operational parameters that significantly influence the efficiency and product selectivity of NO₃⁻RR on copper electrodes. acs.orgiwaponline.comresearchgate.netconicet.gov.ar

Electrode Potential: Applied potential affects the reaction kinetics and the distribution of products. More negative potentials generally favor ammonia production, while more positive potentials can promote selectivity towards nitrogen gas. rsc.org The potential also influences the chemical state of the copper catalyst; for example, the reduction of Cu(I) to Cu(0) on Cu₂O nanocubes becomes faster at more negative potentials, correlating with increased ammonia Faradaic efficiency. acs.org

pH: The pH of the electrolyte plays a crucial role in determining the reaction pathways and product selectivity. acs.orgbohrium.comiwaponline.comresearchgate.net In acidic conditions, adsorbed nitrite can be protonated to nitrous acid, potentially leading to indirect autocatalytic reduction pathways and unwanted byproducts. rsc.org In alkaline conditions, the formation of gaseous compounds can increase with increasing pH. iwaponline.com The rate-determining step of the reaction can also be pH-dependent. For instance, on a Cu(111) surface, the rate-determining step for ammonia production is the desorption of *NH₃ at pH 0, while it becomes the hydrogenation of *NO to *NOH under neutral and alkaline conditions. rsc.org The concentration of nitrite can also be higher in alkaline pH. iwaponline.com

The structural properties of copper-based electrocatalysts, including crystal facets, morphologies, and size, have a profound impact on their catalytic activity and selectivity for NO₃⁻RR. nih.govrsc.orgacs.orgresearchgate.net

Crystal Facets: The specific crystallographic orientation of copper surfaces can influence catalytic activity. mdpi.com Studies have indicated that certain facets, such as Cu(100) and Cu(111), exhibit enhanced catalytic activity compared to others. nih.govnih.gov Cu(111) has shown superior performance for NO₃⁻ to NH₃ reduction in neutral or alkaline electrolytes, while Cu(100) can be more active in strongly acidic electrolytes. nih.gov The concentration of oxygen vacancies and hydroxyl groups on specific facets can also play a role in promoting intermediate adsorption and water splitting. nih.gov

Morphologies and Size: Different morphologies of copper crystals, such as micro-crystals, nanowires, nanosheets, and nanoparticles, can be obtained through various synthesis techniques and exhibit varying performances in NO₃⁻RR. mdpi.comnih.gov The presence of edges and defects in crystal structures can create highly reactive active sites. mdpi.com Nanostructured copper materials often demonstrate enhanced electrocatalytic capability. ccspublishing.org.cn For example, copper nanowires and nanoparticles supported on carbon electrodes have shown improved nitrate conversion. mdpi.com The enrichment effect of porous structures can also facilitate the mass transfer of nitrate to the catalyst surface. ccspublishing.org.cn

Single-Atom and Single-Cluster Catalysts: Single-atom catalysts (SACs) and single-cluster catalysts represent the epitome of maximizing atom utilization efficiency and can offer distinctive coordination environments that influence catalytic performance. rsc.orgnih.gov Copper-based atomic site catalysts are being investigated for their potential in NO₃⁻RR. rsc.org The combined effect of metal atoms in these structures can modify the adsorption behavior of crucial intermediates, thereby enhancing catalytic efficiency. rsc.org For instance, Rh clusters and single-atoms dispersed on Cu nanowires have demonstrated high activity and Faradaic efficiency for ammonia production, suggesting synergistic catalytic cooperation between Rh and Cu sites. nih.gov

The structural evolution of catalysts during the reaction can also be significant. For example, Cu₂O nanocubes can undergo structural and compositional changes during NO₃⁻RR, with the formation of a Cu metallic phase influencing activity. acs.orgacs.org The electrochemical reduction of the oxide layer can lead to the creation of defects on the catalyst surface that contribute to catalytic performance. acs.org

Here is a summary of some research findings on the influence of catalyst structure:

| Catalyst Structure/Morphology | Key Findings | Source |

| Cu Micro-crystals | Presence of edges and defects creates highly reactive active sites. Different morphologies obtained via electrodeposition show varying performance. | mdpi.com |

| Cu Nanowires | Achieve selective reduction of nitrate to ammonia with high Faradaic efficiency. mdpi.com Can support dispersed Rh clusters and single-atoms for enhanced activity. nih.gov | mdpi.comnih.gov |

| Cu Nanoparticles | Supported on carbon electrodes show significant improvement in nitrate conversion. mdpi.com | mdpi.com |

| Cu₂O Nanocubes | Demonstrate high selectivity towards NH₃ production. nih.gov Structural and compositional evolution during reaction influences activity. acs.orgacs.org | acs.orgnih.govacs.org |

| Cu/Cu₂O Heterostructures | Strong electronic interaction at the interface enhances selectivity and current density for NO₃⁻RR. nih.gov Effective in suppressing HER. nih.gov | nih.gov |

| Cu(111) Facet | Exhibits superior catalytic activity for NO₃⁻ reduction to NH₃ in neutral or alkaline electrolytes. nih.govnih.gov Higher oxygen vacancy concentration and hydroxyl groups. nih.gov | nih.govnih.gov |

| Cu(100) Facet | Can exhibit stronger catalytic performance in strongly acidic electrolytes. nih.gov | nih.gov |

| Cu-modified Ru NPs | Show improved nitrate reduction kinetics and NH₃ selectivity through synergistic effects. acs.org | acs.org |

| Cu-Co Bimetallic Nanosheets | Exhibit significant synergy, with Cu adsorbing NO₃⁻ and Co facilitating hydrogenation, leading to high Faradaic efficiency for NH₃. nih.govacs.org | nih.govacs.org |

| Cu-based Atomic Site Catalysts | Potential for high atom utilization efficiency and distinctive coordination environments that enhance catalytic efficiency. rsc.org | rsc.org |

Synergistic Effects in Bimetallic Copper Catalysts

Bimetallic catalysts incorporating copper have demonstrated enhanced catalytic efficiency through synergistic effects between the constituent metals. This synergy can modify the adsorption behavior of key intermediates, leading to improved catalytic performance rsc.org. For instance, in the catalytic reduction of nitrate, combining copper with a noble metal like palladium or platinum is a common strategy. Copper is often involved in the initial reduction of nitrate to nitrite, while the noble metal facilitates the further reduction of nitrite to nitrogen or ammonia researchgate.net. The interaction between copper and the noble metal is crucial, particularly in maintaining copper in a metallic state, which is often achieved through hydrogen adsorbed on the noble metal researchgate.net.

Research on Cu-based bimetallic materials for electrocatalytic nitrate reduction highlights their potential, although achieving optimal faradaic efficiency and selectivity remains an area of active research researchgate.net. Studies on Cu-Co bimetallic carbon catalysts have confirmed synergistic effects in activating persulfate for the degradation of reactive dyes acs.org. In the context of electrochemical CO₂ reduction, carbon-supported Ni-Cu bimetallic nanoparticle composites have shown enhanced catalytic activity and electron transfer, with a specific ratio of Ni:Cu demonstrating superior performance doi.org.

Copper Deposition Processes from this compound Solutions

This compound solutions are utilized in copper deposition processes, including electrolytic etching and electrorefining. In electrolytic etching, a copper nitrate solution is used as the electrolyte. When a current is applied, copper ions are attracted to the cathode and deposit on its surface, while nitrate ions oxidize the copper anode, releasing copper ions back into the solution, thus perpetuating the process snagmetalsmith.org.

In electrorefining, this compound solutions can be employed to obtain high-purity copper deposits. However, the presence of nitrate ions can detrimentally affect both the current efficiency and the purity of the deposited copper researchgate.net. Active reduction reactions of nitrate ions, catalyzed by copper ions, can occur and may lead to the formation of copper oxide deposits, affecting the quality of the copper layer researchgate.net. Factors such as copper ion concentration, current density, temperature, and pH play significant roles in the quality and purity of the deposited copper researchgate.net. Achieving ultrahigh purity copper may require careful control of these parameters, electrolyte circulation, filtration, and potentially the use of cementation barriers to minimize impurities like sulfur and silver researchgate.net. This compound solutions have also been used in electroless plating processes for coating substrates like glass, although issues with solution stability and the purity of available this compound can be factors ias.ac.in.

Reaction Mechanism Elucidation in this compound Catalysis

Understanding the reaction mechanisms in this compound catalysis involves both experimental and computational techniques to identify intermediates and determine reaction pathways.

Computational Approaches for Reaction Pathway Determination

Computational methods, particularly density functional theory (DFT), are extensively used to investigate reaction mechanisms and determine reaction pathways in copper-catalyzed processes, including those potentially involving this compound as a precursor or source of copper ions chemrxiv.orgacs.org. DFT calculations can model reactions at the atomic scale, providing insights into adsorption energies, reaction barriers, and the stability of intermediates chemrxiv.org. This allows for the theoretical determination of favorable reaction pathways and the identification of rate-limiting steps rsc.orgchemrxiv.org.

Computational studies have been applied to understand the influence of the coordination environment in copper-based catalysts on reaction pathways, particularly in nitrate reduction rsc.org. DFT calculations can help elucidate how modifications to the active center modulate local charge densities and affect the energy barriers of crucial steps rsc.org. For example, DFT has been used to analyze the conversion of intermediates like *NO to *N in nitrate reduction to ammonia rsc.org. Computational approaches also play a role in understanding synergistic effects in bimetallic copper catalysts by analyzing the interactions between different metal atoms and their impact on intermediate adsorption rsc.org. The combination of computational predictions and experimental results is a powerful approach for advancing the design of efficient copper-based catalysts chemrxiv.org.

| Compound Name | PubChem CID |

| This compound | 167780 ereztech.com, 9837674 fishersci.cafishersci.fi (hydrates), 15303652 atamanchemicals.com (anhydrous) |

| Copper | 23978 americanelements.comnih.gov |

| Nitrate | 943 nih.gov |

| Nitric acid | 944 fishersci.itwikipedia.orgfishersci.comuni.lunih.gov |

| Copper(II) oxide | 14829 fishersci.atereztech.comfishersci.comamericanelements.comnih.gov |

| Nitrite | 25967 researchgate.net (implied in nitrate/nitrite reduction) |

| Ammonia | 222 rsc.org (product of nitrate reduction) |

| Nitrogen | 941 rsc.org (product of nitrate reduction) |

| Palladium | 23931 researchgate.net |

| Platinum | 23675 researchgate.net |

| Cobalt | 23979 acs.org |

| Nickel | 935 doi.org |

| Iron | 23954 researchgate.netresearchgate.net |

| Silver | 23676 researchgate.net |

| Hydrogen | 784 researchgate.net (reducing agent) |

| Water | 962 snagmetalsmith.org (solvent/reactant) |

| Copper(I) oxide | 10137967 nih.gov |

| Copper(II) trifluoroacetate | 11845166 wikipedia.org |

| Indium(III) nitrate hydrate (B1144303) | 3084148 fishersci.co.uk |

| Plutonium(IV) nitrate | 150308 (239Pu), 129762960 (pentahydrate) wikipedia.org |

| Potassium nitrate | 24434 wikipedia.org |

| Ytterbium(III) Nitrate Hydrate | 91886286 ereztech.com |

Beyond its established roles as a nitrating agent, oxidant, and Lewis acid, this compound is recognized for its efficacy as a catalyst or promoter in facilitating organic transformations rsc.org. Its catalytic applications span a range of reaction types, including but not limited to cyclization, C–H activation, difunctionalization, nitration, rearrangement, and asymmetric synthesis when employed with appropriate chiral ligands. The development of modified forms, such as solid-supported this compound or its complexes, has expanded its catalytic potential rsc.org.

The catalytic properties of this compound and derived copper-based materials are a significant area of research, particularly concerning reduction reactions and metal deposition processes.

Synergistic Effects in Bimetallic Copper Catalysts

The incorporation of copper into bimetallic catalytic systems has revealed synergistic effects that enhance catalytic performance by influencing the adsorption characteristics of crucial intermediates rsc.org. In the context of nitrate reduction, the combination of copper with noble metals like palladium or platinum is a prevalent approach. In such systems, copper often initiates the reduction of nitrate to nitrite, while the subsequent reduction of nitrite to nitrogen or ammonia is primarily catalyzed by the noble metal component researchgate.net. The interaction between copper and the noble metal is critical, especially for maintaining copper in a reduced metallic state, often facilitated by hydrogen adsorbed on the noble metal surface researchgate.net.

Research into Cu-based bimetallic materials for electrocatalytic nitrate reduction indicates their promise, although optimizing faradaic efficiency and selectivity remains an ongoing challenge researchgate.net. Studies involving Cu-Co bimetallic carbon catalysts have demonstrated synergistic activation of persulfate for the degradation of organic dyes acs.org. In electrochemical CO₂ reduction, carbon-supported Ni-Cu bimetallic nanoparticles have shown improved catalytic activity and electron transfer capabilities, with specific compositional ratios exhibiting superior performance doi.org.

Copper Deposition Processes from this compound Solutions

This compound solutions are integral to various copper deposition techniques, including electrolytic etching and electrorefining. In electrolytic etching, a solution of copper nitrate serves as the electrolyte. The application of an electric current drives the deposition of copper ions onto the cathode surface, while nitrate ions facilitate the oxidation of the copper anode, releasing copper ions back into the solution and sustaining the etching process snagmetalsmith.org.

In electrorefining applications, this compound solutions can be employed for the production of high-purity copper deposits. However, the presence of nitrate ions can negatively impact both the current efficiency and the purity of the deposited copper researchgate.net. Catalytic reduction reactions of nitrate ions, mediated by copper ions, can occur and may lead to the undesirable co-deposition of copper oxides, affecting the quality of the deposited metal layer researchgate.net. Achieving high-purity copper deposits necessitates careful control over parameters such as copper ion concentration, current density, temperature, and pH researchgate.net. Strategies such as electrolyte circulation, filtration, and the use of cementation barriers may be employed to minimize impurities like sulfur and silver and enhance the purity of the deposited copper researchgate.net. This compound solutions have also been explored in electroless plating for coating materials like glass, although challenges related to solution stability and the purity of the this compound precursor can be factors ias.ac.in.

Reaction Mechanism Elucidation in this compound Catalysis

Elucidating the intricate reaction mechanisms in catalytic processes involving this compound relies on a combination of experimental and computational methodologies to identify transient intermediates and map out reaction pathways.

Computational Approaches for Reaction Pathway Determination

Computational methods, particularly density functional theory (DFT), are indispensable tools for investigating reaction mechanisms and determining reaction pathways in copper-catalyzed processes, including those potentially initiated with this compound chemrxiv.orgacs.org. DFT calculations enable the modeling of reactions at the atomic level, providing crucial insights into adsorption energies, energy barriers, and the stability of various intermediates chemrxiv.org. This allows for the theoretical prediction of the most favorable reaction pathways and the identification of rate-determining steps rsc.orgchemrxiv.org.

Structural Characterization and Coordination Chemistry of Cupric Nitrate

Crystallographic Analysis of Cupric Nitrate (B79036) and its Hydrates

The solid-state structures of cupric nitrate and its various hydrates have been extensively investigated, primarily through single-crystal X-ray diffraction. These studies provide fundamental insights into the coordination environment of the copper(II) ion and the intricate network of interactions that define the crystal lattices.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the molecular and crystal structures of compounds. mdpi.comcreative-biostructure.com This method has been instrumental in determining the atomic arrangements within the crystal lattices of various this compound hydrates.

The data obtained from these diffraction studies, such as unit cell dimensions and space groups, provide a foundational understanding of the solid-state structure of these compounds. For example, anhydrous Cu(NO₃)₂ crystallizes in the orthorhombic Pbcn space group. materialsproject.org

Table 1: Crystallographic Data for a Selected this compound Compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Anhydrous Cu(NO₃)₂ | Cu(NO₃)₂ | Orthorhombic | Pbcn | 7.62 | 13.10 | 14.34 | 90.00 | 90.00 | 90.00 |

Data sourced from the Materials Project. materialsproject.org

The d⁹ electronic configuration of the copper(II) ion makes it susceptible to Jahn-Teller distortions, leading to a variety of coordination geometries that deviate from perfect octahedral symmetry. Single-crystal X-ray diffraction studies have been pivotal in elucidating these geometries in this compound and its derivatives.

In many hydrated this compound species and their complexes, the copper(II) center exhibits a distorted octahedral or a square pyramidal geometry. For example, in the complex Cu(HL)(OH₂)², where HL is a tridentate acylhydrazone ligand, the Cu(II) ion is in a distorted square pyramidal environment. unlp.edu.ar Similarly, in a complex with a pyrazole-derived ligand, the copper(II) center adopts a distorted tetragonal pyramid geometry. researchgate.net The α-polymorph of anhydrous copper(II) nitrate displays a [4+1] coordination, while the β-form has two distinct copper centers, one with [4+1] coordination and the other being square planar. wikipedia.org In some cases, a trigonal bipyramidal geometry is observed, or a geometry that is intermediate between trigonal bipyramidal and square pyramidal. researchgate.net

The coordination sphere of the copper(II) ion in aqueous solution is often described as a distorted octahedron, with four shorter equatorial bonds and two longer axial bonds, a classic example of the Jahn-Teller effect. nih.govresearchgate.net

The nitrate ion (NO₃⁻) is a versatile ligand that can coordinate to metal centers in several ways, including as a monodentate, bidentate, or bridging ligand. wikipedia.orgresearchgate.net In the context of this compound and its complexes, the nitrate group plays a crucial role in shaping the coordination environment of the copper(II) ion and in forming extended structural motifs.

In anhydrous Cu(NO₃)₂, the nitrate groups act as bridging ligands, connecting the copper(II) centers to form a three-dimensional coordination polymer. wikipedia.org In coordination complexes, the nitrate ion can either be directly coordinated to the copper center or act as a counter-ion. mdpi.com When coordinated, it can bind in a monodentate or bidentate fashion. For instance, in the complex [Cu(AAm)₄(NO₃)₂], two nitro oxygen atoms are coordinated to the metal center. researchgate.net In some structures, the nitrate group can function as a bridge between two copper atoms. filinchuk.com The coordination mode of the nitrate ligand can be influenced by the nature of other ligands present in the complex and the crystallization conditions.

In the crystal structures of hydrated this compound and its complexes containing hydrogen bond donors and acceptors, a network of intermolecular interactions, particularly hydrogen bonds, plays a significant role in stabilizing the crystal lattice and directing the supramolecular assembly. mdpi.com These interactions involve the coordinated water molecules, nitrate ions, and functional groups on the organic ligands.

For example, in the crystal structure of Cu(HL)(OH₂)₂, where HL is an acylhydrazone ligand, the complex is arranged in the lattice as H-bonded ribbon-like polymers. unlp.edu.ar The hydrogen bonds can form between the coordinated water molecules and the nitrate anions, or between the N-H groups of a ligand like acrylamide (B121943) and the oxygen atoms of the nitrate group. researchgate.net These hydrogen bonding networks can create one-, two-, or three-dimensional supramolecular architectures. The presence of these interactions is a key feature in the crystal engineering of copper(II) nitrate complexes.

Complexation of this compound with Organic Ligands

This compound readily forms coordination complexes with a wide array of organic ligands containing donor atoms such as nitrogen and oxygen. The synthesis and characterization of these complexes are of significant interest due to their diverse structural features and potential applications.

The synthesis of this compound coordination complexes typically involves the reaction of a this compound salt (often hydrated) with the desired organic ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and characterized by various analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis.

Pyridine (B92270): this compound forms several complexes with pyridine, and their structures have been a subject of study. acs.orgmdpi.com The coordination environment around the copper(II) ion in these complexes can vary depending on the stoichiometry and crystallization conditions.

Pyrazolylpyridine: Ligands containing both pyrazole (B372694) and pyridine moieties, such as 2,6-bis(pyrazol-3-yl)pyridine, form complexes with this compound. In the complex Cu(dPzPy)(NO₃)₂, the copper(II) ion is six-coordinate. researchgate.net Other complexes with pyrazole-derived ligands have also been synthesized and structurally characterized, revealing various coordination geometries. researchgate.netresearchgate.netub.edu

Acrylamide: Acrylamide (AAm) coordinates to copper(II) through its carbonyl oxygen atom. The complex [Cu(AAm)₄(NO₃)₂] has been synthesized and its structure determined by single-crystal X-ray diffraction, revealing an octahedral geometry around the copper center. researchgate.netresearchgate.netacademicpublishers.org

Carbohydrazide: Carbohydrazide (CHZ) acts as a ligand to form complexes with this compound. Theoretical studies on the complex [Cu(CHZ)₂(NO₃)₂] suggest a six-coordinated octahedral geometry where the nitrate ions are also coordinated to the copper cation. sioc-journal.cnresearchgate.net

Acylhydrazone: Acylhydrazone ligands, derived from the condensation of hydrazides and aldehydes or ketones, are versatile chelating agents for copper(II). A number of this compound complexes with different acylhydrazone ligands have been synthesized and structurally characterized. For example, the complex Cu(HL)(H₂O)·H₂O, where H₂L is an acylhydrazone derived from o-vanillin and 2-thiophenecarbohydrazide, features a nearly square planar environment for the copper center with the nitrate acting as a counterion. mdpi.commdpi.comresearchgate.net Another example is Cu(HL)(OH₂)₂, where H₂L is derived from 4-hydroxy-benzohydrazide and 2-hydroxy-3-methoxybenzaldehyde, which exhibits a distorted square pyramidal geometry. unlp.edu.ar

Table 2: Examples of this compound Coordination Complexes with Organic Ligands

| Ligand | Complex Formula | Coordination Geometry of Cu(II) |

| Acrylamide | [Cu(AAm)₄(NO₃)₂] | Octahedral researchgate.net |

| 2,6-bis(pyrazol-3-yl)pyridine | Cu(dPzPy)(NO₃)₂ | Six-coordinate researchgate.net |

| Acylhydrazone (from o-vanillin and 2-thiophenecarbohydrazide) | Cu(HL)(H₂O)·H₂O | Nearly Square Planar mdpi.commdpi.com |

| Acylhydrazone (from 4-hydroxy-benzohydrazide and 2-hydroxy-3-methoxybenzaldehyde) | Cu(HL)(OH₂)₂ | Distorted Square Pyramidal unlp.edu.ar |

Influence of Ligand Type on Copper(II) Coordination Environment

The coordination environment of the copper(II) ion in this compound is highly versatile and significantly influenced by the nature of the coordinating ligands. The d⁹ electronic configuration of the Cu(II) center makes it susceptible to the Jahn-Teller effect, which often leads to distorted coordination geometries, most commonly an elongated octahedron. The type of ligand, its steric bulk, and electronic properties are critical in determining the coordination number and the resulting geometry of the complex.

With monodentate ligands like ammonia (B1221849) or pyridine, this compound can form a variety of complexes. For instance, the coordination of pyridine can lead to complexes where the nitrate ions act as either monodentate or bidentate ligands, or even as non-coordinating counter-ions, depending on the stoichiometry and reaction conditions.

Bidentate ligands, such as ethylenediamine (B42938) (en), form stable chelate rings with the copper(II) ion. In complexes like [Cu(en)₂(NO₃)₂], the copper center is typically coordinated by two ethylenediamine molecules and two nitrate ions. The nitrate ions can coordinate in a monodentate or bidentate fashion, or be displaced to the outer coordination sphere, leading to distorted octahedral geometries.

The steric hindrance of the ligands plays a crucial role in defining the coordination sphere. Bulky ligands can enforce a lower coordination number, often resulting in tetrahedral or distorted square planar geometries. For example, sterically demanding ligands can prevent the coordination of nitrate ions, which then remain as counter-ions in the crystal lattice.

Table 1: Influence of Ligand Type on Copper(II) Coordination in this compound Complexes

| Ligand Type | Example Ligand | Typical Coordination Number | Common Geometries |

| Monodentate | Pyridine, Ammonia | 4, 5, 6 | Square planar, Square pyramidal, Distorted octahedral |

| Bidentate | Ethylenediamine (en) | 6 | Distorted octahedral |

| Tridentate | Terpyridine (terpy) | 5, 6 | Trigonal bipyramidal, Distorted octahedral |

| Polydentate | Crown ethers | Variable | Encapsulated structures |

Spectroscopic Probing of Electronic Structure

Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing the coordination mode of the nitrate group in this compound complexes. The vibrational modes of the nitrate ion are sensitive to its local symmetry, which is altered upon coordination to the copper(II) center.

A free nitrate ion possesses D₃h symmetry and exhibits a specific set of infrared and Raman active vibrational modes. When the nitrate ion coordinates to the copper(II) ion as a monodentate or bidentate ligand, its symmetry is lowered to C₂v. This reduction in symmetry leads to the splitting of degenerate vibrational modes and the appearance of new bands in the spectra, providing a diagnostic fingerprint of the coordination mode.

For instance, the asymmetric stretching mode (ν₃) of the free nitrate ion, which is degenerate, splits into two distinct bands upon coordination. The magnitude of this splitting is generally larger for bidentate coordination compared to monodentate coordination. Furthermore, the symmetric stretching mode (ν₁), which is only Raman active for the free nitrate ion, becomes infrared active upon coordination.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Nitrate Coordination Modes in Copper(II) Complexes

| Vibrational Mode | Free Nitrate (D₃h) | Monodentate Nitrate (C₂v) | Bidentate Nitrate (C₂v) |

| ν₁(A₁') - Symmetric Stretch | ~1050 (Raman only) | ~1250-1300 (IR, Raman) | ~1220-1270 (IR, Raman) |

| ν₂(A₂") - Out-of-plane Bend | ~830 (IR) | ~810-830 (IR) | ~800-820 (IR) |

| ν₃(E') - Asymmetric Stretch | ~1390 (IR, Raman) | ~1480-1530 & ~1250-1290 (IR, Raman) | ~1500-1550 & ~1190-1230 (IR, Raman) |

| ν₄(E') - In-plane Bend | ~720 (IR, Raman) | ~710-730 & ~690-710 (IR, Raman) | ~720-740 & ~680-700 (IR, Raman) |

| (Note: These are approximate ranges and can vary depending on the specific complex and its environment.) |

UV-Visible and Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Transitions and Magnetic Properties

UV-Visible spectroscopy provides valuable information about the electronic structure of this compound complexes by probing the d-d electronic transitions of the copper(II) ion. The d⁹ configuration of Cu(II) in an octahedral field typically results in a single, broad absorption band corresponding to the ²E₉ → ²T₂₉ transition. However, due to the Jahn-Teller distortion, this band is often broad and may show shoulders or splitting, which is indicative of the lower symmetry of the coordination environment. The position of the absorption maximum (λmax) is sensitive to the nature of the coordinated ligands and the geometry of the complex. In addition to d-d transitions, more intense ligand-to-metal charge transfer (LMCT) bands can be observed in the ultraviolet region of the spectrum.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like copper(II) complexes. The EPR spectrum provides detailed information about the magnetic properties of the unpaired electron and its interaction with the copper nucleus and surrounding ligand nuclei. The g-tensor values (g∥ and g⊥) and the copper hyperfine coupling constants (A∥ and A⊥) are particularly informative. For axially elongated octahedral or square planar Cu(II) complexes, the unpaired electron resides in the dₓ²₋y² orbital, leading to a characteristic EPR spectrum with g∥ > g⊥ > 2.0023. The magnitude of these parameters can provide insights into the covalency of the metal-ligand bonds and the precise geometry of the coordination sphere.

Table 3: Representative Spectroscopic Data for a Distorted Octahedral Cu(II) Nitrate Complex

| Spectroscopic Technique | Parameter | Typical Value | Information Obtained |

| UV-Visible | λmax (d-d transition) | ~600-800 nm | Coordination geometry and ligand field strength |

| EPR | g∥ | > 2.2 | Nature of the ground electronic state |

| EPR | g⊥ | ~2.05 - 2.10 | Nature of the ground electronic state |

| EPR | A∥ (Cu) | 120-200 x 10⁻⁴ cm⁻¹ | Covalency of metal-ligand bonds |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that is instrumental in confirming the +2 oxidation state of copper in this compound. The core-level spectrum of the Cu 2p region is particularly diagnostic.

For a Cu(II) species, the Cu 2p spectrum is characterized by two main peaks, the Cu 2p₃/₂ and Cu 2p₁/₂, which are separated by a spin-orbit splitting of approximately 20 eV. A key feature that definitively identifies the Cu(II) oxidation state is the presence of strong "shake-up" satellite peaks appearing at higher binding energies (lower kinetic energies) relative to the main peaks. These satellites arise from a ligand-to-metal charge transfer that occurs simultaneously with the photoemission process and are a characteristic signature of the d⁹ electronic configuration of copper(II).

The binding energy of the Cu 2p₃/₂ peak for Cu(II) in nitrate environments typically falls in the range of 934-936 eV. The absence or significant attenuation of these shake-up satellites would be indicative of the reduction of Cu(II) to Cu(I) (d¹⁰) or Cu(0). Analysis of the N 1s and O 1s regions can provide further information about the nitrate counter-ions and any other coordinated oxygen or nitrogen-containing ligands.

Theoretical and Computational Studies on Cupric Nitrate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central computational method for studying copper complexes, including cupric nitrate (B79036) systems. It offers a balance between computational cost and accuracy, making it suitable for predicting a wide range of molecular and electronic properties. researchgate.net DFT calculations are instrumental in understanding the mechanisms of reactions involving copper complexes, such as the reduction of nitrogen oxides. rsc.org

For cupric nitrate cluster anions, such as Cu(II)(NO₃)₃⁻, DFT calculations at the B3LYP/def2TZVP level of theory have been employed for geometry optimization. rsc.org These calculations predict an energetically low-lying isomer with C₂ symmetry, where one nitrate acts as a bidentate ligand and the other two are monodentate. rsc.org In larger clusters like Cu(II)₂(NO₃)₅⁻, similar structural motifs are found, with a bridging bidentate nitrate ligand connecting the two copper centers, reflecting the preferred square-planar coordination of Cu(II). rsc.org

Anhydrous copper(II) nitrate is known to exist in two polymorphs, α- and β-Cu(NO₃)₂, both of which are three-dimensional coordination polymers. wikipedia.org DFT can be used to model these complex crystal structures. For instance, studies on orthorhombic Cu(NO₃)₂ (space group Pbcn) describe two distinct Cu²⁺ sites: one in a 7-coordinate geometry and another in a square co-planar geometry with four oxygen atoms. materialsproject.org

Table 1: DFT-Calculated Structural Parameters for this compound Species

| Species/System | Computational Level | Predicted Geometry/Symmetry | Key Structural Features |

|---|---|---|---|

| Cu(II)(NO₃)₃⁻ | B3LYP/def2TZVP | C₂ Symmetry | One bidentate and two monodentate nitrate ligands. rsc.org |

| Cu(II)₂(NO₃)₅⁻ | B3LYP/def2TZVP | - | Two Cu(II) centers bridged by a bidentate nitrate. rsc.org |

| α-Cu(NO₃)₂ | - | 3D Coordination Polymer | Single Cu environment with [4+1] coordination. wikipedia.org |

| β-Cu(NO₃)₂ | - | 3D Coordination Polymer | Two different Cu centers: one [4+1] and one square planar. wikipedia.org |

This table is generated based on data from multiple sources.

DFT is a powerful tool for elucidating the electronic structure of this compound systems, which governs their reactivity and spectroscopic properties. Key aspects include the analysis of molecular orbitals, such as the π* orbitals of the nitrate ligands, and the position of the d-band center of the copper atom.

The electronic spectra of copper(II) nitrate clusters feature bands in the UV region that arise from a complex interplay of excited states, including n–π* transitions within the nitrate ligands. rsc.org Population of a nitrate π* orbital, either directly or through internal conversion after an LMCT transition, can lead to the photolysis of the N–O bond. rsc.org This process results in the decomposition of the NO₃⁻ ligand and the formation of reactive species like nitrogen dioxide or an oxygen atom. rsc.org

The d-band center, which is the average energy of the d-states, is a crucial descriptor for predicting the catalytic activity of copper-based materials in reactions like nitrate reduction. acs.orgacs.org Theoretical analyses show that the position of the d-band center can be tailored by doping or creating alloys. researchgate.netacs.org For example, in copper-doped cobaltate (Cu-Co₃O₄), DFT calculations revealed that the d-band center position (-1.57 eV) lies between that of pure Co₃O₄ (-1.45 eV) and CuO (-1.96 eV). researchgate.netacs.org This shift toward the Fermi level optimizes the adsorption energy of nitrate reduction intermediates, enhancing catalytic efficiency. acs.orgacs.org

Table 2: Calculated Electronic Properties of Copper-Containing Systems

| System | Property | Calculated Value (eV) | Significance |

|---|---|---|---|

| Co₃O₄ | d-band center | -1.45 | Reference for catalytic activity. acs.org |

| Cu-Co₃O₄ | d-band center | -1.57 | Downshifted d-band center optimizes intermediate adsorption. researchgate.netacs.org |

This table is generated based on data from multiple sources.

Natural Bond Orbital (NBO) analysis is a computational technique used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org The NBO method provides a Lewis-like structure representation by identifying "natural bond orbitals" with maximum electron occupancy. wikipedia.orgwisc.edu

This analysis is particularly useful for characterizing the nature of bonding in coordination complexes like this compound. It allows for the quantification of donor-acceptor interactions, which are crucial for understanding the stability and reactivity of the compound. For instance, NBO analysis can examine the interactions between filled (donor) Lewis-type NBOs (like the lone pairs on the oxygen atoms of the nitrate ligand) and empty (acceptor) non-Lewis NBOs (like the unoccupied orbitals on the copper center). uni-muenchen.de These interactions represent delocalization corrections to the idealized Lewis structure and can be quantified energetically using second-order perturbation theory. uni-muenchen.de While specific NBO analysis data for simple this compound is not detailed in the available literature, this method is widely applied to copper complexes to understand ligand-metal bonding and charge transfer.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for mapping out the potential energy surfaces of chemical reactions. This allows for the exploration of reaction mechanisms, identification of transition states, and calculation of activation barriers.

In this compound systems, ultraviolet (UV) absorption can promote an electron from a nitrate-centered orbital to a copper-centered orbital. This process is known as a Ligand-to-Metal Charge Transfer (LMCT) transition. rsc.org Computational studies on copper nitrate cluster anions have shown that UV bands starting around 3.25 eV originate from states with significant LMCT character, mixed with n–π* transitions of the nitrate ligands. rsc.org

The modeling of these excited states is crucial for understanding the photochemistry of this compound. An LMCT excitation photochemically prepares a structure that can be described as (NO₃)[Cu(I)(NO₃)₂]⁻. This electronically excited state can then decompose via several pathways. rsc.org One major channel is the photochemical loss of a neutral nitrate radical (NO₃•), which is a direct consequence of the electron being transferred to the copper center. rsc.org This decomposition pathway competes with other processes, such as internal conversion back to the electronic ground state or fragmentation of the nitrate ligand itself. rsc.org

This compound contains Cu(II) centers, which have a d⁹ electronic configuration and thus possess an unpaired electron, making the compound paramagnetic. In systems with multiple copper centers, such as dimers or coordination polymers, these unpaired electrons can interact with each other through a phenomenon known as magnetic exchange. This interaction can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning them antiparallel).

DFT, particularly using the broken-symmetry (BS-DFT) approach, is a primary tool for studying these magnetic interactions. mdpi.com The method allows for the calculation of the magnetic exchange coupling constant (J), which quantifies the strength and nature of the interaction. nih.gov The sign of J indicates whether the coupling is ferromagnetic (J > 0) or antiferromagnetic (J < 0).

The mechanism of this coupling is explained by the magnetic exchange pathways, which depend on the overlap between the magnetic orbitals (the orbitals containing the unpaired electrons). chemrxiv.org In copper(II) complexes, the magnetic orbital is typically the dₓ²-y² orbital. nih.gov Computational studies analyze the spin density distribution to visualize how the unpaired electron density is spread across the molecule, which helps in identifying the atoms and bonds that mediate the magnetic exchange. By modeling the geometry and electronic structure, DFT can predict how changes in bond angles or distances between copper centers will affect the magnetic properties of the material. nih.gov

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound / Copper(II) nitrate | Cu(NO₃)₂ |

| Copper(II) nitrate trihydrate | Cu(NO₃)₂·3H₂O |

| Copper(II) nitrate hemipentahydrate | Cu(NO₃)₂·2.5H₂O |

| Copper(II) nitrate hexahydrate | Cu(NO₃)₂·6H₂O |

| Copper(I) nitrate | CuNO₃ |

| Nitric acid | HNO₃ |

| Silver nitrate | AgNO₃ |

| Copper(II) oxide | CuO |

| Nitrogen dioxide | NO₂ |

| Nitric oxide | NO |

| Acetic anhydride (B1165640) | (CH₃CO)₂O |

| Acetyl nitrate | CH₃COONO₂ |

| Benzene | C₆H₆ |

| Acetic acid | CH₃COOH |

| Triphenylphosphine | P(C₆H₅)₃ |

| Triphenylarsine | As(C₆H₅)₃ |

| Triphenylstibine | Sb(C₆H₅)₃ |

| Carbon dioxide | CO₂ |

| Methanol | CH₃OH |

| Formic acid | HCOOH |

| Nitrous oxide | N₂O |

| Ammonia (B1221849) | NH₃ |

| Hydrazine (B178648) | N₂H₄ |

| Cobalt(II,III) oxide | Co₃O₄ |

Computational Studies of Catalytic Cycle Intermediates and Transition States

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex catalytic cycles involving copper-based materials for nitrate reduction. While this compound itself is often a precursor, these studies model the behavior of copper active sites, providing critical insights into the reaction mechanisms, intermediates, and transition states involved in the electrocatalytic nitrate reduction reaction (NO3RR). The primary goal of these reactions is often the conversion of toxic nitrate into valuable ammonia (NH₃) or harmless dinitrogen (N₂).

Research has established that copper is one of the most active and selective transition metals for the NO3RR to ammonia. rsc.org DFT calculations are used to map out the reaction pathways, which typically involve a series of deoxygenation and hydrogenation steps. rsc.org Key intermediates identified in these computational models include adsorbed nitrite (B80452) (NO₂), nitric oxide (NO), and various hydrogenated species such as *NOH, *NHOH, *NH₂OH, and *NH₂. acs.org